4-bromobutyrophenone 1H NMR and 13C NMR spectral assignments
4-bromobutyrophenone 1H NMR and 13C NMR spectral assignments
4-Bromobutyrophenone (4-Bromo-1-phenylbutan-1-one): A Comprehensive Guide to 1 H and 13 C NMR Spectral Assignments
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Structural anatomy, spin-system causality, and self-validating NMR acquisition protocols.
Executive Summary
In medicinal chemistry and organic synthesis, the term "4-bromobutyrophenone" is frequently used to describe 4-bromo-1-phenylbutan-1-one (CAS 24070-52-8), a highly versatile bifunctional scaffold. Featuring both an electrophilic alkyl bromide and a reactive aryl ketone, this molecule is a critical building block for synthesizing central nervous system (CNS) active compounds, including piperidinyl and piperazinyl derivatives.
For drug development professionals, rigorous structural verification of this intermediate is non-negotiable. Because the molecule possesses two distinct sites for nucleophilic attack (the α -carbon via enolization and the γ -carbon via direct SN2 displacement), high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for tracking reaction regioselectivity. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectral assignments for 4-bromo-1-phenylbutan-1-one, grounded in fundamental spin-system causality.
Structural Anatomy & Spin System Causality
The aliphatic chain of 4-bromo-1-phenylbutan-1-one represents a classic, freely rotating AMX -like spin system. The chemical shifts ( δ ) and splitting patterns are dictated by two competing electronic forces: the magnetic anisotropy of the carbonyl group and the inductive effect of the halogen.
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The Carbonyl Effect: The C=O group is strongly electron-withdrawing via resonance and induction. Its π -electron cloud generates a local magnetic anisotropic field that severely deshields the ortho aromatic protons, pushing them downfield to ~7.99 ppm. It similarly deshields the adjacent C2 aliphatic protons.
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The Halogen Effect: Bromine exerts a strong negative inductive effect (-I). By pulling electron density away from the C4 carbon, it reduces the local diamagnetic shielding, causing the C4 protons to resonate downfield at ~3.55 ppm.
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The Aliphatic Bridge: The C3 protons sit between these two electron-withdrawing groups. They experience an attenuated inductive effect and serve as the central node of the spin-spin coupling network, splitting into a distinct quintet due to the four adjacent protons ( n+1 rule).
Aliphatic spin-spin (3J) coupling network of 4-bromo-1-phenylbutan-1-one.
Quantitative Data: Spectral Assignments
The following assignments are derived from high-resolution (800 MHz) NMR data acquired in deuterated chloroform (CDCl 3 )[1, 2].
Table 1: 1 H NMR Spectral Assignments
Solvent: CDCl 3 | Reference: TMS ( δ 0.00 ppm)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Causality |
| Ortho (C2', C6') | 7.99 | Doublet (d) | ~7.5 - 8.0 | 2H | Deshielded by the magnetic anisotropy and resonance electron withdrawal of the adjacent carbonyl group. |
| Para (C4') | 7.58 | Triplet (t) | ~7.0 | 1H | Standard aromatic region; split by the two adjacent meta protons. |
| Meta (C3', C5') | 7.48 | Triplet (t) | ~8.0 | 2H | Standard aromatic region; split by the ortho and para protons. |
| C4 (-CH 2 -Br) | 3.55 | Triplet (t) | 6.4 | 2H | Deshielded by the strong -I inductive effect of the electronegative bromine atom. |
| C2 (-CH 2 -C=O) | 3.16 | Triplet (t) | 7.0 | 2H | Deshielded by the electron-withdrawing carbonyl group. |
| C3 (-CH 2 -) | 2.26 | Quintet (p) | 6.7 | 2H | Split by the four equivalent adjacent protons on C2 and C4 ( n+1 rule, where n=4 ). |
Application Insight: When utilizing this scaffold for nucleophilic substitution (e.g., attaching an amine), the disappearance of the C4 triplet at 3.55 ppm and the emergence of a new upfield multiplet (~2.40–2.80 ppm) serves as the primary spectroscopic confirmation of successful SN2 alkylation.
Table 2: 13 C NMR Spectral Assignments
Solvent: CDCl 3 | Frequency: 201 MHz | Decoupling: WALTZ-16
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Causality |
| C1 (C=O) | 199.4 | Quaternary (C) | Extreme paramagnetic deshielding due to sp2 hybridization and oxygen electronegativity. |
| C1' (Ipso) | 136.8 | Quaternary (C) | Aromatic carbon attached to the carbonyl. Exhibits low intensity due to long T1 relaxation and lack of direct NOE. |
| C4' (Para) | 133.1 | Methine (CH) | Aromatic carbon para to the carbonyl group. |
| C3', C5' (Meta) | 128.6 | Methine (CH) | Aromatic carbons meta to the carbonyl group. |
| C2', C6' (Ortho) | 128.0 | Methine (CH) | Aromatic carbons ortho to the carbonyl group. |
| C2 (-CH 2 -C=O) | 36.6 | Methylene (CH 2 ) | α -carbon to the carbonyl group. |
| C4 (-CH 2 -Br) | 33.8 | Methylene (CH 2 ) | α -carbon to the bromine atom. |
| C3 (-CH 2 -) | 26.8 | Methylene (CH 2 ) | Central aliphatic carbon; least deshielded in the alkyl chain. |
Experimental Protocol: Self-Validating NMR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards are met, NMR acquisition must not be treated as a "black box." The following step-by-step methodology is designed as a self-validating system , ensuring that the resulting spectra are quantitatively reliable and artifact-free.
Step 1: Sample Preparation & Homogenization
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Action: Dissolve 15–20 mg of pure 4-bromo-1-phenylbutan-1-one in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
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Causality: CDCl 3 provides the necessary deuterium signal to "lock" the spectrometer's magnetic field ( B0 ), preventing signal drift over time. TMS acts as the internal zero-point reference ( δ = 0.00 ppm), ensuring chemical shift accuracy across different instruments [3].
Step 2: Probe Tuning and Matching (ATM)
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Action: Insert the sample and execute Automatic Tuning and Matching (ATM) for both 1 H and 13 C frequencies.
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Validation: Monitor the tuning curve to ensure the reflected Radio Frequency (RF) power dips exactly at the Larmor frequency of the target nucleus. A perfectly tuned probe guarantees that the applied RF pulses (e.g., 90° or 30°) deliver the exact intended flip angle, which is critical for accurate signal integration.
Step 3: Gradient Shimming
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Action: Perform 3D gradient shimming on the 2 H lock signal.
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Validation: The lock level should stabilize at a high value. Validate the shim quality by observing the TMS peak post-acquisition; the line width at half-height ( W1/2 ) must be < 1.0 Hz. Poor shimming will artificially broaden the C3 quintet, obscuring the fine J -coupling.
Step 4: 1 H and 13 C Acquisition Parameters
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1 H NMR: Set the pulse angle to 30°, relaxation delay ( D1 ) to 1.5 seconds, and number of scans (NS) to 16.
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Why 30°? A 30° flip angle allows the bulk magnetization to return to the Z-axis faster than a 90° pulse, preventing signal saturation and ensuring the integration values accurately reflect the 2:1:2:2:2:2 proton ratio.
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13 C NMR: Set the pulse angle to 30°, D1 to 2.0 seconds, NS to 512, and enable WALTZ-16 proton decoupling.
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Why Decouple? 13 C has a low natural abundance (~1.1%). Proton decoupling collapses complex C-H multiplets into sharp singlets, drastically improving the Signal-to-Noise Ratio (SNR). Furthermore, the Nuclear Overhauser Effect (NOE) generated by decoupling selectively enhances the signals of protonated carbons (C2, C3, C4, and aromatic CH).
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Self-validating workflow for high-resolution 1H and 13C NMR acquisition.
Conclusion
The precise assignment of 4-bromo-1-phenylbutan-1-one's NMR spectra relies on understanding the interplay between the electron-withdrawing carbonyl group and the inductive halogen. By mapping the 3JHH coupling constants and recognizing the distinct chemical shifts of the C2, C3, and C4 methylenes, researchers can confidently utilize this molecule as a bifunctional scaffold. Adhering to the self-validating acquisition protocols outlined above ensures that any subsequent synthetic modifications—such as nucleophilic substitution at the bromine—can be tracked with absolute spectroscopic certainty.
References
- Process for the preparation of organic bromides (US Patent 10,399,917 B2).
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Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals (Royal Society of Chemistry / Semantic Scholar). Provides high-resolution 800 MHz 1 H and 201 MHz 13 C NMR shift data for 4-bromo-1-phenylbutan-1-one.[Link]
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PubChem Compound Summary for CID 78680 (National Center for Biotechnology Information). Chemical and physical property validation for bromobutyrophenone derivatives.[Link]
